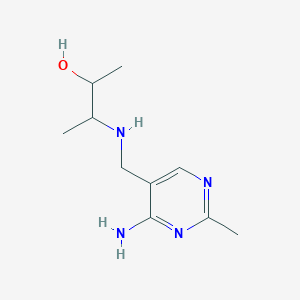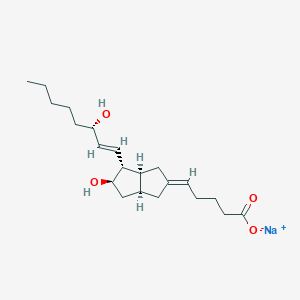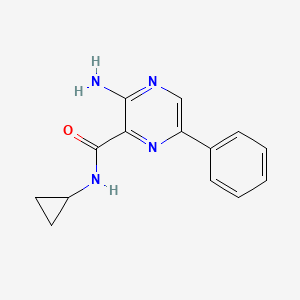![molecular formula C9H6N4O B15247025 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzimidazole derivatives with nitrile oxides under suitable conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes or proteins involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C9H6N4O |
|---|---|
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6N4O/c1-2-4-7-6(3-1)11-9(12-7)8-10-5-14-13-8/h1-5H,(H,11,12) |
InChI-Schlüssel |
BITIFFZMNNZVJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NOC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)








![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)


